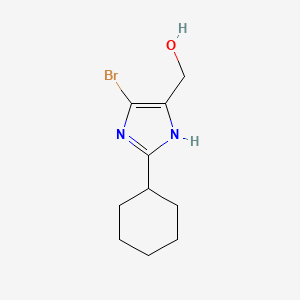

(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol

Description

(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol is a brominated imidazole derivative featuring a cyclohexyl substituent at the 2-position and a hydroxymethyl (-CH2OH) group at the 5-position. This compound is structurally distinct due to the bulky cyclohexyl group, which enhances lipophilicity, and the bromine atom, which influences electronic properties and reactivity.

Properties

Molecular Formula |

C10H15BrN2O |

|---|---|

Molecular Weight |

259.14 g/mol |

IUPAC Name |

(4-bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol |

InChI |

InChI=1S/C10H15BrN2O/c11-9-8(6-14)12-10(13-9)7-4-2-1-3-5-7/h7,14H,1-6H2,(H,12,13) |

InChI Key |

DGSUWXICAOTBBV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=NC(=C(N2)CO)Br |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amido-Nitriles with Nickel Catalysis

One reported method involves the cyclization of amido-nitriles catalyzed by nickel complexes under mild conditions. This approach allows the formation of the imidazole ring bearing the cyclohexyl substituent at the 2-position. The bromine atom is introduced selectively at the 4-position through controlled bromination reactions, while the hydroxymethyl group is installed at the 5-position via subsequent functional group transformations.

- Mild reaction conditions preserve sensitive functional groups.

- Nickel catalysis promotes efficient ring closure.

- Bromination is controlled to avoid polybromination.

- The hydroxymethyl group is typically introduced by reduction of a formyl or nitrile precursor at the 5-position.

Bromination Techniques

Selective bromination at the 4-position is critical. Traditional methods using N-bromosuccinimide (NBS) can lead to overbromination or dibromo derivatives. Strategies to enhance selectivity include:

- Protecting groups on the imidazole nitrogen to direct bromination.

- Controlled temperature and reagent stoichiometry.

- Use of milder brominating agents under inert atmosphere.

Functionalization to Hydroxymethyl Group

The hydroxymethyl group at the 5-position is often introduced by reduction of a formyl intermediate (imidazole-5-carbaldehyde) using reducing agents such as sodium borohydride (NaBH4) or sodium tetrahydroborate in methanol.

| Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Sodium borohydride | Methanol | 5–20 °C | 3 hours | 78% |

| Sodium tetrahydroborate | Methanol | 20 °C | 1 hour | 51% |

These conditions yield the corresponding imidazolylmethanol derivatives with good purity after chromatographic purification.

Detailed Reaction Scheme Example

| Step | Reagents and Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | Cyclization of amido-nitrile with nickel catalyst | Form imidazole ring with cyclohexyl substituent at C-2 | Imidazole intermediate |

| 2 | Selective bromination with NBS or alternative brominating agent | Introduce bromine at C-4 position | 4-Bromo-2-cyclohexylimidazole |

| 3 | Oxidation to formyl intermediate at C-5 (if necessary) | Prepare for hydroxymethyl group installation | 4-Bromo-2-cyclohexylimidazole-5-carbaldehyde |

| 4 | Reduction with NaBH4 in methanol at 5–20 °C | Convert formyl to hydroxymethyl group | (4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol |

Research Findings and Optimization Notes

- The use of nickel catalysis in cyclization improves yield and reduces byproducts compared to traditional acid-catalyzed methods.

- Bromination selectivity is enhanced by protecting the imidazole nitrogen or by stepwise bromination and selective debromination, though the latter can be challenging due to side reactions and purity issues.

- Reduction of the formyl intermediate to the hydroxymethyl group is efficient with sodium borohydride, with temperature control critical to avoid over-reduction or decomposition.

- Purification typically involves silica gel chromatography with solvent systems such as methanol/chloroform or dichloromethane/methanol to isolate the pure product.

Summary Table of Preparation Parameters

| Parameter | Method/Condition | Remarks |

|---|---|---|

| Cyclization Catalyst | Nickel complex | Mild, efficient ring closure |

| Bromination Agent | N-Bromosuccinimide (NBS) or selective brominating agents | Control to avoid dibromination |

| Reduction Agent | Sodium borohydride or sodium tetrahydroborate | Effective for hydroxymethyl installation |

| Solvent for Reduction | Methanol | Commonly used, facilitates reduction |

| Temperature for Reduction | 5–20 °C | Lower temperatures improve selectivity and yield |

| Yield of Final Step | 51–78% | Depends on reducing agent and conditions |

Chemical Reactions Analysis

(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: The bromine atom at the 4th position can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bromine and cyclohexyl groups may enhance the compound’s binding affinity and specificity towards these targets. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen and Hydroxymethyl Substituents

- (1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methanol (CAS 151012-31-6) Structure: Contains bromobenzyl, butyl, and chloro substituents. Key Differences: The bromobenzyl group introduces aromaticity, while the butyl chain increases hydrophobicity compared to the cyclohexyl group. The chloro substituent at the 4-position enhances electrophilicity. Molecular Weight: 357.67 g/mol (vs. ~300–350 g/mol estimated for the target compound). Applications: Likely used as a synthetic intermediate for bioactive molecules .

- [4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol Derivatives Structure: Nitro and methyl groups at the 5- and 1,2-positions, respectively, with a hydroxymethylphenyl moiety. Key Differences: The nitro group enhances redox activity, making it suitable for antimicrobial applications. Methyl groups reduce steric hindrance compared to cyclohexyl.

Functional Group Variations

- (4-Bromo-1-methyl-2-nitro-1H-imidazol-5-yl)methanol (CAS 1092554-28-3) Structure: Nitro and methyl groups replace the cyclohexyl and 2-position substituents. Reactivity: The nitro group increases electrophilicity, favoring nucleophilic substitution reactions. Bromine at the 4-position stabilizes the ring electronically. Similarity Score: 0.81 (structural similarity to the target compound) .

- 2-Butyl-5-chloro-1H-imidazole-4-methanol (ECHA 79047-41-9) Structure: Chloro and butyl substituents with a hydroxymethyl group. Key Differences: The absence of bromine reduces molecular weight (C8H13ClN2O) and alters halogen-dependent reactivity. Applications: Potential precursor for agrochemicals due to lipophilic substituents .

Physicochemical Properties

Biological Activity

(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol is a compound belonging to the imidazole family, which has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₀H₁₅BrN₂O

- Molecular Weight : 259.14 g/mol

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅BrN₂O |

| Molecular Weight | 259.14 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is attributed to its interaction with various molecular targets. The imidazole ring can engage with enzymes and receptors, modulating their activities. The presence of the bromine atom and cyclohexyl group may enhance binding affinity and specificity, while the hydroxymethyl group can participate in hydrogen bonding, stabilizing interactions with target molecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. The compound's mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways.

Antifungal Properties

In addition to its antibacterial effects, this compound shows promising antifungal activity. Studies have demonstrated its efficacy against common fungal pathogens, suggesting potential applications in treating fungal infections.

Cytotoxicity and Cancer Research

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that it can induce apoptosis in various cancer cells, including prostate and breast cancer lines. The cytotoxicity appears to be dose-dependent, with IC50 values indicating significant anti-proliferative effects at specific concentrations .

Case Studies

- Cytotoxic Evaluation : In a study evaluating the effects on prostate cancer cell lines (PC3 and DU145), this compound exhibited a dose-dependent decrease in cell viability over 72 hours, with IC50 values indicating higher sensitivity in PC3 cells compared to DU145 cells .

- Antimicrobial Testing : A series of antimicrobial assays revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential.

Comparative Analysis

When compared to other imidazole derivatives, such as 4-Bromo-1H-imidazole and N-(4-cyanophenyl)-1H-imidazol-4-amines, this compound demonstrates unique properties due to its cyclohexyl substituent and hydroxymethyl group. These modifications may enhance its biological activity and specificity towards certain targets.

| Compound | Antimicrobial Activity | Cytotoxicity IC50 (µM) |

|---|---|---|

| This compound | High | 26.43 (PC3) |

| 4-Bromo-1H-imidazole | Moderate | 32.01 |

| N-(4-cyanophenyl)-1H-imidazol-4-amines | Low | 41.85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.